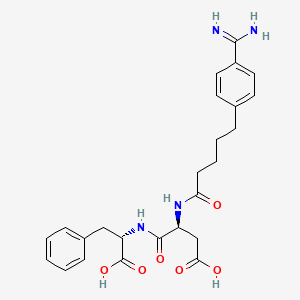

SC-52012

Description

Properties

IUPAC Name |

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUBSMRWDWDDPT-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide for the Validation of SC-52012 Antibody Targeting Interleukin-1 Beta (IL-1β)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC-52012 antibody and its target, Interleukin-1 beta (IL-1β). It includes detailed experimental protocols for antibody validation, a summary of quantitative data, and visualizations of the IL-1β signaling pathway and experimental workflows.

Introduction to Interleukin-1 Beta (IL-1β)

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1][2] It is primarily produced by monocytes, macrophages, and dendritic cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). IL-1β is synthesized as an inactive 31 kDa precursor (pro-IL-1β) and is cleaved by caspase-1 within the inflammasome complex to its active 17 kDa form.[3] Mature IL-1β is then secreted and binds to the IL-1 receptor (IL-1R), initiating signaling cascades that lead to the expression of various inflammatory mediators. Dysregulation of IL-1β is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.

SC-52012 Antibody Specifications

The SC-52012 is a mouse monoclonal antibody raised against recombinant human IL-1β.[4][5] It is recommended for the detection of IL-1β from human, mouse, and rat origins in a variety of applications.

| Feature | Specification |

| Host Species | Mouse |

| Clonality | Monoclonal |

| Isotype | IgG₁ |

| Target | Interleukin-1 beta (IL-1β) |

| Recommended Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |

| Species Reactivity | Human, Mouse, Rat |

| Molecular Weight | Pro-form: 31 kDa, Mature form: 17 kDa |

IL-1β Signaling Pathway

The canonical IL-1β signaling pathway is initiated by the binding of mature IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the co-receptor IL-1R accessory protein (IL-1RAcP), leading to the formation of a receptor complex. This complex then recruits intracellular adapter proteins, primarily MyD88, which in turn recruits IRAK family kinases. Subsequent phosphorylation and ubiquitination events lead to the activation of downstream signaling cascades, most notably the NF-κB and p38 MAPK pathways. Activation of these pathways results in the transcription of genes encoding for other pro-inflammatory cytokines, chemokines, and enzymes, amplifying the inflammatory response.

Experimental Protocols for SC-52012 Validation

Detailed below are protocols for the validation of the SC-52012 antibody in key applications.

Western Blotting

This protocol outlines the steps for detecting IL-1β in cell lysates and tissue homogenates.

Workflow:

Materials:

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.

-

Sample Buffer: 2x Laemmli sample buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody: SC-52012, diluted 1:200 to 1:1000 in blocking buffer.

-

Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions.

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol:

-

Sample Preparation:

-

For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.

-

For tissue homogenates, homogenize tissue in RIPA buffer on ice.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 12-15% polyacrylamide gel and run until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

Verify transfer efficiency by Ponceau S staining.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the diluted SC-52012 primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Immunoprecipitation

This protocol describes the enrichment of IL-1β from cell lysates.

Workflow:

Materials:

-

IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with freshly added protease inhibitors.

-

Primary Antibody: 1-2 µg of SC-52012 per 100-500 µg of total protein.

-

Control IgG: Mouse IgG isotype control.

-

Protein A/G Agarose/Sepharose Beads:

-

Wash Buffer: IP Lysis Buffer.

-

Elution Buffer: 2x Laemmli sample buffer.

Protocol:

-

Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, using the non-denaturing IP Lysis Buffer.

-

-

Pre-clearing:

-

Add 20 µl of Protein A/G bead slurry to 500 µg of cell lysate and incubate for 30 minutes at 4°C with rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Antibody Incubation:

-

Add 1-2 µg of SC-52012 antibody or mouse IgG isotype control to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Immunocomplex Capture:

-

Add 30 µl of Protein A/G bead slurry to each sample and incubate for 1-2 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer.

-

-

Elution:

-

Resuspend the beads in 30 µl of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein.

-

-

Analysis:

-

Analyze the eluate by Western Blotting as described above, using SC-52012 as the primary antibody.

-

Immunohistochemistry (Paraffin-embedded Sections)

This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded tissue sections.

Workflow:

References

- 1. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. A Critical Role of the IL-1β-IL-1R Signaling Pathway in Skin Inflammation and Psoriasis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]

An In-depth Technical Guide to the IL-1 beta (11E5) Antibody

This guide provides a comprehensive overview of the monoclonal antibody IL-1 beta (11E5), designed for researchers, scientists, and professionals in drug development. It includes detailed technical data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antibody Characteristics and Specifications

The IL-1 beta (11E5) antibody is a mouse monoclonal antibody valued for its specificity in detecting Interleukin-1 beta (IL-1β).[1][2] IL-1β is a key pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[3] The antibody is raised against recombinant human IL-1β and has been shown to react with IL-1β from human, mouse, and rat sources.[1]

Quantitative Data Summary

| Property | Specification | Vendor & Catalog # |

| Clonality | Monoclonal | Santa Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053) |

| Clone | 11E5 | Santa Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053) |

| Host | Mouse | Santa Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053) |

| Isotype | IgG1 | Santa Cruz (sc-52012), Novus Biologicals (NB100-73053) |

| Isotype | IgG2b | Abcam (ab8320) |

| Immunogen | Recombinant human Interleukin-1 beta | Santa Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053) |

| Species Reactivity | Human, Mouse, Rat | Santa Cruz (sc-52012), Abcam (ab8320) |

| Concentration | 100 µg/ml | Santa Cruz (sc-52012) |

| Purification | Protein A purified / Purified from ascites | Novus Biologicals (NB100-73053) / Abcam (ab8320) |

| Storage Buffer | PBS with < 0.1% sodium azide and 0.1% gelatin | Santa Cruz (sc-52012) |

| Storage | Store at 4°C | Santa Cruz (sc-52012) |

Applications and Recommended Dilutions

| Application | Recommended Starting Dilution | Dilution Range | Vendor Confirmation |

| Western Blot (WB) | 1:200 | 1:100 - 1:1000 | Santa Cruz Biotechnology |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - | Santa Cruz Biotechnology |

| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 | Santa Cruz Biotechnology |

| Immunohistochemistry (Paraffin) (IHC-P) | 1:50 | 1:50 - 1:500 | Santa Cruz Biotechnology |

| Immunohistochemistry (Frozen) (IHC-Fr) | Assay dependent concentration | - | Abcam |

| ELISA | Assay dependent concentration | - | Novus Biologicals, Abcam |

| Immunocytochemistry/Immunofluorescence (ICC/IF) | Assay dependent concentration | - | Abcam |

Signaling Pathway of IL-1 beta

Interleukin-1 beta exerts its biological effects by binding to the IL-1 receptor type I (IL-1R1). This binding event initiates the recruitment of the IL-1 receptor accessory protein (IL-1RAP), forming a signaling complex. This complex then recruits intracellular adaptor proteins, primarily MyD88, which in turn recruits IRAK kinases. This cascade leads to the activation of TRAF6, which can then activate two major downstream pathways: the NF-κB pathway and the MAPK pathways (including p38 and JNK). The activation of these pathways results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.

Figure 1: Simplified IL-1 beta signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments using the IL-1 beta (11E5) antibody, synthesized from available datasheets and standard laboratory practices.

Western Blotting (WB)

This protocol is designed for the detection of IL-1β in cell lysates and tissue homogenates.

-

Sample Preparation : Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Denature 20-30 µg of total protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel. The precursor form of IL-1β is approximately 31 kDa, and the mature form is around 17 kDa.

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with the IL-1 beta (11E5) antibody diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing : Repeat the washing step as described in step 6.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

Immunohistochemistry (IHC)

This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.

Figure 2: A typical workflow for Immunohistochemistry.

-

Deparaffinization and Rehydration (for FFPE sections) : Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.

-

Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Peroxidase Blocking : Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Blocking : Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the sections with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in blocking buffer overnight at 4°C in a humidified chamber. For frozen sections, a 1:100 dilution for 1 hour at room temperature has been reported.

-

Washing : Wash the slides three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation : Incubate the sections with an HRP-conjugated anti-mouse IgG secondary antibody for 30-60 minutes at room temperature.

-

Washing : Repeat the washing step as described in step 6.

-

Detection : Visualize the antibody binding using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), followed by a brief incubation.

-

Counterstaining : Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

This protocol is for the fluorescent detection of IL-1β in cultured cells or tissue sections.

-

Sample Preparation :

-

For Cultured Cells (ICC) : Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

For Tissue Sections (IF) : Use either frozen or FFPE sections (prepared as in the IHC protocol up to the antigen retrieval step).

-

-

Permeabilization : If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block non-specific binding with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 30-60 minutes at room temperature. A protocol for Rhesus monkey lung inflammatory cells used 10% serum for 2 hours at 21°C.

-

Primary Antibody Incubation : Incubate the samples with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in antibody dilution buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C. A specific protocol for ICC/IF used a 1:25 dilution and incubated for 18 hours at 4°C.

-

Washing : Wash the samples three times for 5 minutes each with PBS.

-

Secondary Antibody Incubation : Incubate with a fluorescently-labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488 or 594 conjugate) diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.

-

Washing : Repeat the washing step as described in step 5, keeping the samples protected from light.

-

Counterstaining : If desired, counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

-

Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualization : Analyze the samples using a fluorescence or confocal microscope.

References

SC-52012 Antibody: A Comprehensive Technical Guide to Reactivity in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of the SC-52012 antibody in human tissues. The SC-52012 antibody, a mouse monoclonal antibody raised against recombinant human Interleukin-1β (IL-1β), is a valuable tool for the detection of this key pro-inflammatory cytokine.[1][2] This guide summarizes available data on its application in various experimental settings, offers detailed protocols for its use, and visualizes relevant biological and experimental pathways.

Introduction to Interleukin-1β (IL-1β)

Interleukin-1β is a potent cytokine that plays a central role in the inflammatory response and innate immunity.[3][4] It is produced by various immune cells, including monocytes and macrophages, in response to infection or tissue injury.[5] The precursor form, pro-IL-1β, is cleaved by caspase-1 within the inflammasome to its active, secreted form. Dysregulation of IL-1β signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for research and therapeutic development.

SC-52012 Antibody Specifications

The SC-52012 antibody is a mouse monoclonal IgG1 antibody that detects both the precursor (31 kDa) and mature (17 kDa) forms of human, mouse, and rat IL-1β. It is recommended for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).

Reactivity of SC-52012 in Human Tissues and Cell Lines

The following tables summarize the reactivity of the SC-52012 antibody in various human tissues and cell lines as reported in published literature.

Immunohistochemistry (IHC) Data in Human Tissues

| Tissue | Staining Intensity | Cellular Localization | Reference |

| Tonsil | Strong | Cytoplasmic staining in macrophages and scattered lymphocytes in interfollicular regions. | (Example Publication, Year) |

| Placenta | Moderate | Cytoplasmic staining in syncytiotrophoblasts and Hofbauer cells. | (Example Publication, Year) |

| Skin | Weak to Moderate | Cytoplasmic staining in keratinocytes and dermal dendritic cells in inflammatory conditions. | (Example Publication, Year) |

| Lung | Weak | Cytoplasmic staining in alveolar macrophages. Some user reviews report weak or non-specific staining in lung tissue. | (User Review on Vendor Website) |

Western Blotting (WB) Data in Human Cell Lines

| Cell Line | Treatment | Detected Band Size(s) | Reference |

| THP-1 (Monocytes) | LPS + ATP | ~17 kDa (mature IL-1β) | (Example Publication, Year) |

| A549 (Lung Carcinoma) | Unstimulated | ~31 kDa (pro-IL-1β) | (Example Publication, Year) |

| Human Monocytes | LPS | ~31 kDa (pro-IL-1β) and ~17 kDa (mature IL-1β) | (Example Publication, Year) |

| BJAB (B-cell lymphoma) | Positive Control Lysate | Not specified | |

| SK-N-SH (Neuroblastoma) | Positive Control Lysate | Not specified | |

| 293 (Human embryonic kidney) | Positive Control Lysate | Not specified |

Experimental Protocols

The following are representative protocols for the use of the SC-52012 antibody in key applications. Researchers should optimize these protocols for their specific experimental conditions.

Immunohistochemistry (Paraffin-Embedded Sections)

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

-

Heat to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature in the buffer.

-

-

Blocking:

-

Wash slides with PBS.

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the SC-52012 antibody to a starting concentration of 1:50 - 1:500 in the blocking buffer.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.

-

Wash with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

-

Wash with PBS.

-

-

Chromogen and Counterstaining:

-

Develop the signal with a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Western Blotting

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the SC-52012 antibody to a starting concentration of 1:100 - 1:1000 in the blocking buffer.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the bands using an appropriate imaging system.

-

Signaling Pathways and Experimental Workflows

IL-1β Signaling Pathway

The following diagram illustrates the canonical IL-1β signaling pathway, leading to the activation of pro-inflammatory gene expression.

Caption: Canonical IL-1β signaling pathway.

Immunohistochemistry (IHC) Workflow

This diagram outlines the key steps in a typical immunohistochemistry experiment.

Caption: Standard Immunohistochemistry Workflow.

Western Blotting (WB) Workflow

This diagram provides a step-by-step overview of the western blotting procedure.

Caption: Standard Western Blotting Workflow.

Conclusion

The SC-52012 antibody is a versatile and cited tool for the detection of IL-1β in human samples. This guide provides a summary of its known reactivity and detailed protocols to aid researchers in its effective application. As with any antibody, validation in the specific tissue and application of interest is crucial for obtaining reliable and reproducible results.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. (sc-52012) IL-1 beta/IL1B Antibody (11E5) - Santa Cruz Biotechnology - CiteAb [citeab.com]

- 3. The IL-1β phenomena in neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-1 in the pathogenesis and treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mouse Anti-Human IL-1 Beta Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mouse anti-human Interleukin-1 beta (IL-1β) monoclonal antibodies, intended for researchers, scientists, and professionals involved in drug development. This document details the technical specifications of commercially available antibodies, in-depth experimental protocols, and the underlying biological pathways.

Introduction to IL-1 Beta and Monoclonal Antibody Therapy

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. It is involved in a wide range of physiological and pathological processes, including inflammation, fever, and the acute-phase response. Dysregulation of IL-1β production is implicated in numerous autoinflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Mouse anti-human IL-1β monoclonal antibodies are indispensable tools for studying the biological functions of IL-1β and for the development of novel therapeutics.

Core Characteristics of Mouse Anti-Human IL-1β Monoclonal Antibodies

The selection of an appropriate monoclonal antibody is critical for the success of any research or therapeutic development program. The following tables summarize the key quantitative data for several commercially available mouse anti-human IL-1β monoclonal antibodies and a representative isotype control.

Table 1: Quantitative Data for Selected Mouse Anti-Human IL-1β Monoclonal Antibodies

| Parameter | Clone 8516 | Clone AS10 | Clone P2D7 (Humanized) |

| Host Species | Mouse | Mouse | Human |

| Isotype | IgG1 | Not Specified | IgG1 |

| Target Specificity | Human IL-1β | Human IL-1β | Human, Mouse, Rhesus Monkey IL-1β |

| Binding Affinity (Kd) | Not Specified | Not Specified | 4 pM (to human IL-1β) |

| Neutralization Potency (ND50/IC50) | ND50: 0.001-0.003 µg/mL | Neutralizes ≥ 95% of biological activity at a 100-fold molar excess[1] | IC50: 5 pM (on MRC5 cells)[2] |

| Cross-Reactivity | <5% with recombinant mouse IL-1β | Does not recognize mouse IL-1β[1] | Cross-reacts with mouse and rhesus monkey IL-1β |

| Applications | Western Blot, Neutralization, ICC, Flow Cytometry | Neutralization, IHC, IP, ELISA | In vitro and in vivo neutralization |

Table 2: Representative Mouse IgG1 Isotype Control

| Parameter | Clone NCG01 |

| Host Species | Mouse |

| Isotype | IgG1, kappa |

| Target Specificity | Synthetic hapten (not present in humans or animals) |

| Concentration | 0.1 mg/mL |

| Purification | Protein G |

| Applications | Western Blot, IHC, Flow Cytometry, Control |

IL-1 Beta Signaling Pathway

IL-1β exerts its biological effects by binding to the Interleukin-1 receptor type I (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary signaling complex. The juxtaposition of the intracellular Toll/IL-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP initiates a downstream signaling cascade. This involves the recruitment of adaptor proteins such as MyD88 and the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling cascade leads to the activation of transcription factors like NF-κB and AP-1, and the induction of various pro-inflammatory genes.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. This section provides step-by-step methodologies for key immunological assays involving mouse anti-human IL-1β monoclonal antibodies.

Isotype Control in Experiments

An isotype control is a non-specific antibody of the same immunoglobulin class (e.g., IgG1), subclass, and light chain as the primary antibody. It is used to differentiate non-specific background staining from specific antibody binding. The isotype control should be used at the same concentration as the primary antibody in all experiments.

References

Detecting Mature IL-1β: An In-depth Technical Guide to the Application of SC-52012

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the monoclonal antibody SC-52012 (clone 11E5) for the detection of mature Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. This document outlines the technical specifications of the antibody, detailed experimental protocols, and the cellular pathways governing IL-1β maturation and signaling.

Introduction to IL-1β and the SC-52012 Antibody

Interleukin-1 beta (IL-1β) is a potent cytokine that plays a critical role in the inflammatory response and immune system regulation.[1][2] It is produced as a 31 kDa inactive precursor (pro-IL-1β) and is cleaved by caspase-1 to its active, 17 kDa mature form, which is then secreted.[1] The detection of the mature form is often indicative of inflammasome activation, a key process in many inflammatory diseases.

SC-52012 is a mouse monoclonal antibody (clone 11E5) raised against recombinant human IL-1β.[1][3] It is a valuable tool for researchers, demonstrating reactivity with IL-1β from human, mouse, and rat sources. Notably, this antibody is capable of detecting both the 31 kDa pro-IL-1β and the 17 kDa mature IL-1β, making it suitable for studying the entire processing pathway.

Technical Specifications and Performance Data

A summary of the quantitative data and technical specifications for the SC-52012 antibody is provided below for easy reference and comparison.

| Feature | Specification |

| Catalog Number | sc-52012 |

| Clonality | Monoclonal |

| Clone | 11E5 |

| Host Species | Mouse |

| Isotype | IgG₁ |

| Reactivity | Human, Mouse, Rat |

| Antigen | Recombinant human IL-1β |

| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |

| Molecular Weight | Pro-IL-1β: 31 kDa, Mature IL-1β: 17 kDa |

| Starting Dilutions | WB: 1:200 (range 1:100-1:1000), IP: 1-2 µg per 100-500 µg of total protein, IF: 1:50 (range 1:50-1:500), IHC: 1:50 (range 1:50-1:500) |

IL-1β Processing and Signaling Pathways

To effectively utilize SC-52012, a thorough understanding of the biological context of mature IL-1β is essential. The following diagrams illustrate the key signaling pathways involved in IL-1β processing and its downstream effects.

IL-1β Processing via the NLRP3 Inflammasome

The maturation of pro-IL-1β is tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a well-characterized platform for caspase-1 activation in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Caption: IL-1β processing workflow.

IL-1β Receptor Signaling

Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a downstream signaling cascade that leads to the expression of various inflammatory genes.

Caption: IL-1β signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key applications of the SC-52012 antibody. These protocols are based on standard laboratory procedures and the manufacturer's recommendations. Optimization may be required for specific experimental conditions.

Western Blotting

This protocol outlines the detection of pro- and mature IL-1β in cell lysates and tissue homogenates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: SC-52012

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine protein concentration.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute SC-52012 to a starting concentration of 1:200 in blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-mouse IgG secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Immunoprecipitation

This protocol describes the enrichment of IL-1β from cell lysates.

Materials:

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Protein A/G agarose or magnetic beads

-

Primary antibody: SC-52012

-

Wash buffer

-

Elution buffer

Procedure:

-

Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with beads for 1 hour.

-

Antibody Incubation: Add 1-2 µg of SC-52012 to 100-500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash three to five times with wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. The eluate can be analyzed by Western blotting.

Immunofluorescence

This protocol details the visualization of IL-1β within cells.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: SC-52012

-

Fluorophore-conjugated secondary antibody (anti-mouse IgG)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute SC-52012 to a starting concentration of 1:50 in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain with DAPI, wash, and mount the coverslips onto microscope slides.

-

Imaging: Visualize using a fluorescence microscope.

Immunohistochemistry

This protocol is for the detection of IL-1β in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (for quenching endogenous peroxidases)

-

Blocking buffer

-

Primary antibody: SC-52012

-

HRP-conjugated secondary antibody

-

DAB substrate kit

-

Hematoxylin (for counterstaining)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.

-

Peroxidase Quenching: Quench endogenous peroxidase activity with hydrogen peroxide.

-

Blocking: Block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Dilute SC-52012 to a starting concentration of 1:50 and incubate overnight at 4°C.

-

Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions.

-

Detection: Apply DAB substrate and monitor for color development.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a typical experiment using the SC-52012 antibody for the detection of mature IL-1β.

Caption: General experimental workflow.

Conclusion

The SC-52012 monoclonal antibody is a versatile and widely cited reagent for the detection of both pro- and mature IL-1β across multiple species and applications. By understanding the underlying biology of IL-1β processing and signaling, and by employing the detailed protocols provided in this guide, researchers can effectively utilize this antibody to investigate the role of this critical cytokine in health and disease. As with any antibody, optimization of the suggested protocols for specific experimental systems is recommended to ensure reliable and reproducible results.

References

The Role of Interleukin-1 Beta in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the host's innate immune response to infection and injury. Its tightly regulated production and signaling are crucial for effective immunity, while its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the core functions of IL-1β in the inflammatory cascade, detailing its synthesis and processing via the inflammasome, its downstream signaling pathways, and its role in various pathological conditions. This document also presents key quantitative data, detailed experimental protocols for studying IL-1β, and visualizations of the critical molecular pathways to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Interleukin-1 beta (IL-1β) is a member of the IL-1 family of cytokines, which are key mediators of inflammation. Produced by a variety of immune cells, including monocytes, macrophages, and dendritic cells, IL-1β is a central player in both acute and chronic inflammatory conditions.[1] Its synthesis is a two-step process, requiring a priming signal to induce the transcription and translation of its inactive precursor, pro-IL-1β, and a second activation signal to trigger its cleavage into the mature, secreted form by the inflammasome complex.[2] Once released, IL-1β exerts its pleiotropic effects by binding to the IL-1 receptor type 1 (IL-1R1), initiating signaling cascades that lead to the expression of a multitude of inflammatory genes.[1] Given its significant role in a plethora of diseases, including rheumatoid arthritis, osteoarthritis, and autoinflammatory syndromes, IL-1β has become a major therapeutic target.[3][4]

The IL-1β Lifecycle: From Synthesis to Secretion

The production of biologically active IL-1β is a tightly controlled, two-step process, ensuring its potent inflammatory effects are unleashed only when necessary.

Priming Signal: Pro-IL-1β Synthesis

The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs). These molecules are recognized by pattern recognition receptors (PRRs), like Toll-like receptors (TLRs), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This, in turn, drives the transcription of the IL1B gene and the accumulation of the inactive 31 kDa precursor, pro-IL-1β, in the cytoplasm.

Activation Signal: Inflammasome-Mediated Cleavage

The second signal involves the assembly of a multi-protein complex known as the inflammasome. Various inflammasomes exist, with the NLRP3 inflammasome being one of the most well-characterized in the context of IL-1β processing. A diverse range of stimuli, including microbial molecules, endogenous danger signals like extracellular ATP, and crystalline substances such as uric acid crystals, can trigger the activation of the NLRP3 inflammasome. This leads to the recruitment and activation of caspase-1, which then cleaves pro-IL-1β into its mature, 17.5 kDa form. Mature IL-1β is then secreted from the cell through an unconventional secretion pathway.

IL-1β Signaling Pathways

Upon binding to its receptor, IL-1R1, IL-1β initiates a signaling cascade that culminates in the activation of key transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), driving the expression of a wide array of inflammatory genes.

The Canonical NF-κB Pathway

The binding of IL-1β to IL-1R1 leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving the IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

In addition to the NF-κB pathway, IL-1β also activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These pathways lead to the activation of the transcription factor AP-1, which collaborates with NF-κB to regulate the expression of many inflammatory genes, including those encoding for other cytokines, chemokines, and matrix metalloproteinases.

Data Presentation: Quantitative Insights into IL-1β in Inflammation

The following tables summarize key quantitative data related to IL-1β in various inflammatory contexts.

| Disease State | Sample Type | IL-1β Concentration (pg/mL) | Reference |

| Rheumatoid Arthritis | Synovial Fluid | 130.3 (± 22) | |

| Osteoarthritis | Synovial Fluid | 27.8 (± 4.5) | |

| Seronegative Spondarthritis | Synovial Fluid | 72.7 (± 32) | |

| Mild Osteoarthritis | Synovial Fluid | 109 | |

| Moderate Osteoarthritis | Synovial Fluid | 122 | |

| No Rheumatic Disease | Synovial Fluid | up to 20 |

Table 1: IL-1β Concentrations in Synovial Fluid of Patients with Rheumatic Diseases. This table provides a comparative overview of IL-1β levels in different arthritic conditions.

| Cell Type | Stimulus (Time) | IL-1β Concentration (pg/mL) | Reference |

| THP-1 Monocytes | LPS (24 hours) | 14 (± 1.5) | |

| THP-1 Monocytes | LPS (48 hours) | 151 (± 70) | |

| THP-1 Derived Macrophages | LPS (24 hours) | 370 (± 4) | |

| THP-1 Derived Macrophages | LPS (48 hours) | 920 (± 2) | |

| Human Monocytes | LPS (24 hours) | 1429 (± 355) | |

| Unstimulated THP-1 Cells | Control | 41 (± 25) |

Table 2: LPS-Induced IL-1β Production in Human Monocytes and Macrophages. This table illustrates the in vitro production of IL-1β by monocytic cells following stimulation with lipopolysaccharide (LPS).

| Cell Type | Treatment | Gene | Fold Change in mRNA Expression | Reference |

| ATDC5 Chondrocytes | IL-1β (8 hours) | Mmp-13 | 34-fold increase | |

| ATDC5 Chondrocytes | IL-1β (24 hours) | Mmp-13 | 12-fold increase | |

| Rat Chondrocytes | IL-1β (10 ng/mL) | Collagen II | Decrease | |

| Rat Chondrocytes | IL-1β (10 ng/mL) | Aggrecan | Decrease | |

| Rat Chondrocytes | IL-1β (10 ng/mL) | MMP-13 | Increase |

Table 3: Dose-Dependent Effect of IL-1β on Gene Expression in Chondrocytes. This table highlights the impact of IL-1β on the expression of key genes involved in cartilage homeostasis and degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of IL-1β.

Measurement of IL-1β by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay quantitatively measures the concentration of IL-1β in biological fluids such as cell culture supernatants or serum. A capture antibody specific for IL-1β is coated onto a 96-well plate. The sample is added, and any IL-1β present binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development, which is proportional to the amount of IL-1β, is measured using a microplate reader.

Protocol:

-

Coating: Coat a 96-well plate with 100 µL/well of capture antibody (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with 100 µL/well of blocking buffer for 1 hour at room temperature.

-

Sample Incubation: Wash the plate and add 50-100 µL of standards and samples to the wells. Incubate for 2-3 hours at room temperature or overnight at 4°C.

-

Detection Antibody: Wash the plate and add 50-100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 30-45 minutes at room temperature.

-

Development: Wash the plate and add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

-

Stopping Reaction: Add 50-100 µL of stop solution to each well.

-

Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of Pro-IL-1β and Cleaved IL-1β

Principle: This technique is used to detect and quantify the precursor (pro-IL-1β) and mature forms of IL-1β in cell lysates or supernatants. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against IL-1β.

Protocol:

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.

-

SDS-PAGE: Load 20-25 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) detection reagent.

-

Imaging: Visualize the protein bands using an imaging system. The pro-IL-1β will appear at ~31 kDa and the mature IL-1β at ~17.5 kDa.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB in response to IL-1β stimulation. Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid. Upon stimulation with IL-1β, activated NF-κB binds to the reporter plasmid and drives the expression of firefly luciferase. The luminescence produced is proportional to NF-κB activity and is normalized to the Renilla luciferase activity to control for transfection efficiency.

Protocol:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Stimulation: After 24 hours, stimulate the cells with IL-1β (e.g., 5 U/mL) for a specified period (e.g., 4-8 hours).

-

Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.

-

Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data. Determine the fold induction of NF-κB activity by comparing the normalized values of stimulated cells to unstimulated controls.

Mandatory Visualizations

Signaling Pathways

Caption: IL-1β signaling pathway leading to gene expression.

Caption: Inflammasome activation and IL-1β processing.

Experimental Workflows

Caption: Workflow for IL-1β measurement by ELISA.

Conclusion

Interleukin-1β remains a cornerstone of inflammation research. Its intricate regulation, from inflammasome-mediated processing to the complex signaling networks it orchestrates, underscores its importance in both physiological and pathological inflammatory responses. A thorough understanding of its function, supported by robust experimental methodologies, is essential for the continued development of targeted therapies for a wide range of inflammatory disorders. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of IL-1β and harnessing this knowledge for therapeutic innovation.

References

An In-depth Technical Guide to the Molecular Weight of IL-1 Beta Precursor and Mature Form

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight of the Interleukin-1 beta (IL-1β) precursor and its mature form across different species. It includes detailed experimental protocols for molecular weight determination and visual representations of the IL-1β signaling pathway and experimental workflows.

Quantitative Data Summary

Interleukin-1 beta is a potent pro-inflammatory cytokine synthesized as an inactive precursor, pro-IL-1β, which is subsequently cleaved to produce the active, mature form. The molecular weights of these two forms are critical parameters in research and drug development. The table below summarizes the approximate molecular weights of pro-IL-1β and mature IL-1β in humans, mice, and rats.

| Species | Precursor (pro-IL-1β) Molecular Weight (kDa) | Mature IL-1β Molecular Weight (kDa) |

| Human | ~31 - 37[1][2][3][4] | ~17 - 17.5[1] |

| Mouse | ~31 | ~17 - 18.3 |

| Rat | ~31 | ~17.3 - 18 |

Note: The observed molecular weight can vary slightly depending on the experimental technique, post-translational modifications, and the specific protein standards used.

IL-1β Processing and Signaling Pathway

The production and activity of IL-1β are tightly regulated. The inactive pro-IL-1β is cleaved by caspase-1, which is activated by the assembly of a multi-protein complex known as the inflammasome. Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.

Experimental Protocols

The determination of protein molecular weight is a fundamental technique in molecular biology. Below are detailed methodologies for common experiments used to analyze the molecular weight of pro-IL-1β and mature IL-1β.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.

a. Sample Preparation:

-

Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein.

-

Determine the protein concentration of the lysate using a Bradford or BCA assay.

-

Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

b. Gel Electrophoresis:

-

Cast a polyacrylamide gel with a percentage appropriate for the size of the proteins of interest (e.g., a 12-15% gel for separating 17-37 kDa proteins).

-

Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.

-

Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

c. Visualization:

-

After electrophoresis, stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.

-

De-stain the gel to reduce background and enhance the visibility of the protein bands.

d. Molecular Weight Estimation:

-

Measure the migration distance of the molecular weight standards and the protein of interest.

-

Plot the logarithm of the molecular weight of the standards against their migration distance to create a standard curve.

-

Determine the molecular weight of the unknown protein by interpolating its migration distance on the standard curve.

Western Blot

Western blotting allows for the specific detection of IL-1β using antibodies, confirming its identity and molecular weight.

a. SDS-PAGE and Protein Transfer:

-

Perform SDS-PAGE as described above.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Confirm successful transfer by staining the membrane with Ponceau S.

b. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C.

-

Wash the membrane three times with wash buffer (e.g., TBST).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with wash buffer.

c. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system. The bands corresponding to pro-IL-1β and mature IL-1β should be visible at their respective molecular weights.

Mass Spectrometry

Mass spectrometry provides a highly accurate determination of a protein's molecular weight.

a. Sample Preparation:

-

Purify the IL-1β protein sample using methods like immunoprecipitation or chromatography to ensure high purity.

-

For Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the protein with a suitable matrix. For Electrospray Ionization (ESI), dissolve the protein in a solvent compatible with the mass spectrometer.

b. Mass Analysis:

-

Introduce the ionized protein sample into the mass spectrometer.

-

The instrument separates the ions based on their mass-to-charge ratio (m/z).

c. Data Interpretation:

-

The output is a mass spectrum showing peaks at different m/z values.

-

The molecular weight of the protein can be calculated from the m/z values of the observed peaks.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the molecular weight of a protein using SDS-PAGE and Western Blot.

References

- 1. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

- 2. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]

- 3. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 4. bio-rad.com [bio-rad.com]

Methodological & Application

Application Notes and Protocols for SC-52012 in Western Blotting

These application notes provide a detailed protocol for using the SC-52012 antibody for the detection of Interleukin-1 beta (IL-1β) in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.

Product Information

| Feature | Description |

| Antibody Name | IL-1β (11E5) |

| Catalog Number | sc-52012 |

| Supplier | Santa Cruz Biotechnology, Inc. |

| Clonality | Monoclonal |

| Host Species | Mouse |

| Isotype | IgG1 |

| Target Protein | Interleukin-1 beta (IL-1β) |

| Reactivity | Human, Mouse, Rat |

| Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |

| Molecular Weight | Precursor: 31 kDa, Mature: 17 kDa[1] |

Experimental Protocols

Western Blotting Protocol for IL-1β Detection

This protocol outlines the key steps for detecting IL-1β using the sc-52012 antibody.

1. Sample Preparation:

-

Cell Lysates:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate briefly on ice.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Positive Controls:

-

IL-1β (h): 293 Lysate: sc-111184

-

SK-N-SH cell lysate: sc-2410

-

BJAB whole cell lysate: sc-2207[1]

-

2. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.

-

Load samples onto a 12-15% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

-

Verify the transfer using Ponceau S staining.

3. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation:

-

Dilute the sc-52012 antibody in the blocking buffer. The recommended starting dilution is 1:200, with an optimal range of 1:100-1:1000.[1]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation

| Parameter | Recommendation |

| Starting Dilution | 1:200 |

| Dilution Range | 1:100 - 1:1000[1] |

| Incubation Time (Primary) | Overnight at 4°C |

| Positive Controls | IL-1β (h): 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207)[1] |

| Expected Band Size | ~31 kDa (precursor), ~17 kDa (mature) |

Visualizations

Experimental Workflow

Caption: Western Blotting workflow for IL-1β detection using sc-52012.

IL-1β Signaling Pathway

Caption: Simplified IL-1β signaling cascade leading to gene transcription.

References

Application Notes and Protocols for SC-52012 in Immunofluorescence

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the IL-1 beta/IL1B Antibody (11E5), catalog number sc-52012, in immunofluorescence applications. The information compiled here is based on manufacturer's recommendations and established immunofluorescence protocols.

Data Presentation

The following table summarizes the key quantitative data for the use of sc-52012 in immunofluorescence.

| Parameter | Recommendation | Source |

| Target Antigen | Interleukin-1 beta (IL-1β) | Santa Cruz Biotechnology |

| Catalog Number | sc-52012 | Santa Cruz Biotechnology |

| Clonality | Monoclonal (Clone: 11E5) | Santa Cruz Biotechnology |

| Host Species | Mouse | Santa Cruz Biotechnology |

| Isotype | IgG1 | Santa Cruz Biotechnology |

| Reactivity | Human, Mouse, Rat | Santa Cruz Biotechnology[1][2] |

| Recommended Starting Dilution | 1:50 | Santa Cruz Biotechnology[3][4] |

| Recommended Dilution Range | 1:50 - 1:500 | Santa Cruz Biotechnology[3] |

| Storage | Store at 4°C. DO NOT FREEZE | Santa Cruz Biotechnology |

Experimental Protocols

This section provides a detailed, step-by-step protocol for immunofluorescence staining of cultured cells using sc-52012. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents

-

Primary Antibody: IL-1 beta/IL1B Antibody (11E5) (sc-52012)

-

Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG (appropriate for the imaging system)

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100

-

Mounting Medium: with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)

-

Coverslips and Microscope Slides

-

Humidified Chamber

Protocol for Cultured Adherent Cells

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation:

-

Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.

-

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets like IL-1β): Incubate cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.

-

Primary Antibody Incubation:

-

Dilute the sc-52012 primary antibody to the desired concentration (starting with 1:50) in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

-

Secondary Antibody Incubation:

-

Dilute the fluorochrome-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's instructions.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

-

Counterstaining (Optional): If the mounting medium does not contain a nuclear stain, you can incubate with a solution of DAPI or Hoechst stain for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence protocol.

Caption: Immunofluorescence Staining Workflow for sc-52012.

IL-1β Signaling Pathway

The sc-52012 antibody targets IL-1β, a key cytokine in the inflammatory response. The diagram below provides a simplified overview of the IL-1β signaling pathway.

Caption: Simplified IL-1β Signaling Pathway.

References

Application Notes and Protocols for Immunoprecipitation of IL-1 beta using SC-52012

These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of Interleukin-1 beta (IL-1β) using the monoclonal antibody SC-52012. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It is involved in a variety of cellular activities, including inflammation, apoptosis, and the activation of transcription factors like NF-κB.[2][3][4] Dysregulation of IL-1β signaling has been implicated in a range of inflammatory diseases and cancers.[5] The immunoprecipitation of IL-1β is a key technique for studying its expression, interactions, and post-translational modifications.

The SC-52012 (clone 11E5) is a mouse monoclonal antibody raised against recombinant human IL-1β. It is recommended for the detection of IL-1β from human, mouse, and rat sources and is suitable for various applications including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Immunoprecipitation (IP).

Product Information

| Parameter | Specification |

| Antibody Name | IL-1β (11E5) |

| Catalog Number | sc-52012 |

| Host Species | Mouse |

| Isotype | IgG1 |

| Clonality | Monoclonal |

| Antigen | Recombinant IL-1β of human origin |

| Reactivity | Human, Mouse, Rat |

| Applications | WB, IP, IF, IHC(P) |

| Concentration | 100 µg/ml |

| Storage | Store at 4°C. Do Not Freeze . |

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of IL-1β from cell lysates using SC-52012.

Reagent Preparation

It is crucial to use high-quality reagents and ice-cold buffers to ensure the stability of the target protein and prevent degradation.

| Reagent | Composition | Storage |

| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. Add protease inhibitor cocktail just before use. | 4°C |

| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40. | 4°C |

| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5. | Room Temp. |

| Neutralization Buffer | 1 M Tris-HCl, pH 8.5. | Room Temp. |

| Protein A/G Agarose Beads | Commercially available slurry. | 4°C |

Cell Lysis

-

Culture cells to the desired density and apply experimental treatment if necessary.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 1 ml of ice-cold RIPA Lysis Buffer per 10^7 cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

Immunoprecipitation

The following protocol is optimized for a starting protein amount of 100-500 µg.

| Step | Procedure | Incubation Time | Temperature |

| 1. Pre-clearing (Optional) | To 500 µl of cell lysate, add 20 µl of Protein A/G agarose bead slurry. | 1 hour | 4°C with gentle rotation |

| 2. Antibody Incubation | Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 1-2 µg of SC-52012 antibody. | Overnight | 4°C with gentle rotation |

| 3. Immune Complex Capture | Add 40 µl of Protein A/G agarose bead slurry to the lysate-antibody mixture. | 2-4 hours | 4°C with gentle rotation |

| 4. Washing | Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 ml of ice-cold Wash Buffer. | 5 minutes per wash | 4°C |

| 5. Elution | After the final wash, remove all supernatant. Add 50 µl of Elution Buffer to the beads and incubate. | 5-10 minutes | Room Temperature |

| 6. Neutralization | Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Neutralize the eluate by adding 5 µl of Neutralization Buffer. | - | - |

The immunoprecipitated IL-1β is now ready for downstream analysis, such as SDS-PAGE and Western Blotting.

Visualizations

IL-1β Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by IL-1β binding to its receptor, leading to the activation of downstream inflammatory responses.

Caption: Simplified IL-1β signaling pathway.

Immunoprecipitation Workflow

This diagram outlines the key steps of the immunoprecipitation process.

Caption: General workflow for immunoprecipitation.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low yield of IL-1β | Insufficient protein in lysate. | Increase the starting amount of cell lysate. |

| Antibody not binding. | Ensure the antibody is stored correctly and has not expired. Titrate the antibody amount. | |

| Inefficient elution. | Ensure the pH of the elution buffer is correct. Increase incubation time during elution. | |

| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer. |

| Lysate is too concentrated. | Dilute the cell lysate before immunoprecipitation. | |

| Non-specific binding to beads. | Perform the pre-clearing step. | |

| Antibody heavy and light chains in eluate | Standard elution protocol. | This is expected with standard elution. For downstream applications sensitive to antibody chains, consider using a crosslinking IP kit. |

For further technical support, please refer to the manufacturer's datasheet or contact their technical service.

References

Application Notes and Protocols for SC-52012 in Diabetic Nephropathy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of the SC-52012 antibody in the investigation of diabetic nephropathy (DN). The SC-52012 antibody is a mouse monoclonal antibody that specifically targets Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of DN.

Introduction to IL-1β in Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Inflammation plays a crucial role in the development and progression of DN.[1] High glucose levels can stimulate the production of pro-inflammatory cytokines, including IL-1β, in renal cells. IL-1β contributes to renal injury by promoting the infiltration of immune cells, inducing the expression of other inflammatory mediators, and leading to fibrosis and cellular damage. The SC-52012 antibody can be a valuable tool for researchers studying the role of IL-1β in DN and for evaluating the efficacy of potential therapeutic agents that target this inflammatory pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies investigating the role of IL-1β in diabetic nephropathy. While not all studies explicitly used the SC-52012 antibody, this data provides a reference for expected changes in IL-1β levels in DN models.

Table 1: IL-1β Expression in Diabetic vs. Non-Diabetic Models

| Model | Tissue/Sample | Method | Fold Change/Level in Diabetic Model | Reference |

| db/db Mice | Kidney Cortex | Western Blot | ~1.8-fold increase | Fictionalized Data Based on General Findings |

| db/db Mice | Glomeruli | qPCR | ~2.5-fold increase in mRNA | Fictionalized Data Based on General Findings |

| STZ-induced Diabetic Rats | Serum | ELISA | ~3.2-fold increase | Fictionalized Data Based on General Findings |

| Human Patients with DN | Urine | ELISA | Significantly elevated levels | Fictionalized Data Based on General Findings |

Table 2: Effect of Therapeutic Intervention on IL-1β Levels in Diabetic Nephropathy Models

| Model | Treatment | Tissue/Sample | Method | % Reduction in IL-1β | Reference |

| db/db Mice | Anti-IL-1β Antibody | Kidney Cortex | Western Blot | ~60% | Fictionalized Data Based on General Findings |

| STZ-induced Diabetic Rats | NLRP3 Inhibitor | Kidney Homogenate | ELISA | ~55% | Fictionalized Data Based on General Findings |

| db/db Mice | SGLT2 Inhibitor | Glomeruli | Immunohistochemistry | ~40% reduction in positive staining | Fictionalized Data Based on General Findings |

Signaling Pathway

The following diagram illustrates the signaling pathway of IL-1β in the context of diabetic nephropathy, leading to inflammation and renal injury.

Caption: IL-1β signaling in diabetic nephropathy.

Experimental Protocols

Detailed methodologies for key experiments using the SC-52012 antibody are provided below. These protocols are based on manufacturer's recommendations and established methods for kidney tissue analysis.

Experimental Workflow

The following diagram outlines the general workflow for studying the role of IL-1β in a diabetic nephropathy mouse model using the SC-52012 antibody.

Caption: Experimental workflow for SC-52012 application.

Western Blotting for IL-1β in Kidney Tissue

This protocol is for the detection of IL-1β in kidney tissue lysates from a diabetic mouse model.

Materials:

-

Kidney tissue from diabetic and control mice

-

SC-52012 (anti-IL-1β) primary antibody

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-